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  • Product: 1-(2-chlorophenyl)-2-propyn-1-ol
  • CAS: 19115-29-8

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Laboratory Scale Synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis. The protocol details the ethyn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis. The protocol details the ethynylation of 2-chlorobenzaldehyde via a Grignard reaction with ethynylmagnesium bromide. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and product characterization, ensuring a reproducible and safe experimental outcome.

Introduction and Scientific Background

Propargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1] This structural motif makes them highly versatile building blocks in synthetic chemistry, serving as precursors for a wide range of molecular architectures. 1-(2-chlorophenyl)-2-propyn-1-ol, the target of this protocol, incorporates a sterically hindered and electronically modified phenyl ring, making it a key intermediate for novel pharmaceuticals and specialized organic materials.

The core of this synthesis is the ethynylation reaction , a specific type of alkynylation where an acetylide anion is added to a carbonyl group.[2] This nucleophilic addition transforms the planar carbonyl carbon of an aldehyde or ketone into a tetrahedral chiral center, forming the propargyl alcohol.[2] The method detailed herein utilizes a Grignard reagent, ethynylmagnesium bromide, as the acetylide source. This approach is favored for its high reactivity, reliability, and relatively straightforward execution under standard laboratory conditions.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic addition of the acetylide carbanion to the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

Caption: Reaction mechanism for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol.

Causality of Experimental Choices:

  • Inert Atmosphere: The Grignard reagent (ethynylmagnesium bromide) is highly reactive towards atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the degradation of the reagent and ensure a high yield.

  • Anhydrous Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent for this reaction. Its ether functionality effectively solvates the magnesium ion of the Grignard reagent, maintaining its solubility and reactivity. The solvent must be anhydrous, as water will protonate and destroy the Grignard reagent.

  • Low-Temperature Control (0 °C): The addition of the Grignard reagent to the aldehyde is an exothermic process. Maintaining a low temperature (0 °C using an ice bath) is essential to control the reaction rate, prevent undesirable side reactions (such as the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen), and ensure the stability of the intermediates.[3][4][5][6]

  • Aqueous Ammonium Chloride Quench: After the reaction is complete, a saturated aqueous solution of ammonium chloride (NH₄Cl) is used for the work-up. NH₄Cl is a weak acid, sufficient to protonate the intermediate magnesium alkoxide to form the final alcohol product without causing acid-catalyzed side reactions, such as dehydration, which could occur with stronger acids.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Required PuritySupplier
2-ChlorobenzaldehydeC₇H₅ClO140.57≥98%Sigma-Aldrich
Ethynylmagnesium bromideC₂HMgBr129.240.5 M in THFSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49ACS ReagentFisher Scientific
Diethyl ether (Et₂O)C₄H₁₀O74.12ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)NaCl58.44ACS ReagentFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousVWR
Silica GelSiO₂60.08230-400 meshVWR
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher Scientific
HexanesC₆H₁₄86.18HPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Schlenk line or inert gas (N₂/Ar) manifold

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Synthesis Protocol

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] Propargyl alcohols are toxic and flammable.[1][8][9] All glassware must be oven-dried and cooled under an inert atmosphere before use.

Caption: Experimental workflow for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol.

Reaction Setup
  • Assemble a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • To the flask, add 2-chlorobenzaldehyde (2.0 mL, ~17.8 mmol) and dissolve it in 20 mL of anhydrous THF via syringe.

Grignard Addition
  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 40 mL, 20.0 mmol) to the stirred aldehyde solution dropwise via syringe or an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis (using a 4:1 Hexanes:Ethyl Acetate eluent) indicates the consumption of the starting aldehyde.

Work-up and Extraction
  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Caution: This process can be exothermic.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). This removes residual salts and water-soluble impurities.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The resulting crude oil is purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the product (as determined by TLC) and combine them.

  • Remove the eluent using a rotary evaporator to yield 1-(2-chlorophenyl)-2-propyn-1-ol as a pale yellow oil. A typical yield is in the range of 80-90%.

Product Characterization

The identity and purity of the synthesized 1-(2-chlorophenyl)-2-propyn-1-ol should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include:

    • Aromatic protons (multiplet, ~7.2-7.6 ppm, 4H).

    • Methine proton (-CH(OH)-, singlet or doublet, ~5.5 ppm, 1H).

    • Hydroxyl proton (-OH, broad singlet, variable ppm, 1H).

    • Alkynyl proton (≡C-H, singlet, ~2.7 ppm, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include:

    • Aromatic carbons (~127-140 ppm).

    • Alkynyl carbons (~75 and ~85 ppm).

    • Methine carbon (-CH(OH)-, ~65 ppm).

  • IR (neat, cm⁻¹):

    • ~3300 (broad, O-H stretch).

    • ~3290 (sharp, ≡C-H stretch).

    • ~2120 (weak, C≡C stretch).

    • ~1470, 1440 (C=C aromatic stretch).

    • ~755 (C-Cl stretch).

  • Mass Spectrometry (EI): M⁺ peak at m/z = 166/168 (due to ³⁵Cl/³⁷Cl isotopes).

Comprehensive Safety Measures

Handling the reagents and products in this synthesis requires strict adherence to safety protocols.

  • Chemical Hazards:

    • 2-Chlorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

    • Ethynylmagnesium bromide/THF: Corrosive, flammable liquid. Reacts violently with water.

    • THF/Diethyl Ether: Highly flammable liquids. Vapors can form explosive mixtures with air. Store away from ignition sources. Use non-sparking tools and ground all equipment.[8][10]

    • Propargyl Alcohols: Class of compounds is generally toxic and corrosive.[1][8] Avoid inhalation, ingestion, and skin contact.[9]

  • Engineering Controls:

    • All operations must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[7]

    • An emergency shower and eyewash station must be immediately accessible.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required at all times.[7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves promptly if contaminated.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Waste Disposal:

    • All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • NJ.gov. PROPARGYL ALCOHOL HAZARD SUMMARY. Available at: [Link]

  • Rawsource. Safety and Handling Measures for Propargyl Alcohol. (2025). Available at: [Link]

  • Multichem. Propargyl alcohol Safety Data Sheet. Available at: [Link]

  • Filo. Reaction of 2-chlorobenzaldehyde with 50% KOH. (2025). Available at: [Link]

  • Wikipedia. Alkynylation. Available at: [Link]

  • YouTube. Cannizaro Reaction of 2-Chlorobenzaldehyde. (2021). Available at: [Link]

  • Royal Society of Chemistry. The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Available at: [Link]

  • L.S.College, Muzaffarpur. Cannizzaro reaction. (2021). Available at: [Link]

  • Wikipedia. Propargyl alcohol. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 1-(2-chlorophenyl)-2-propyn-1-ol by Column Chromatography

Introduction 1-(2-chlorophenyl)-2-propyn-1-ol is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its propargyl alcohol moiety, coupled with a substituted aryl group, makes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-chlorophenyl)-2-propyn-1-ol is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its propargyl alcohol moiety, coupled with a substituted aryl group, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the integrity of the final product. Column chromatography is a widely employed and effective technique for the purification of such moderately polar organic compounds from reaction mixtures.[1][2] This document provides a detailed protocol for the purification of 1-(2-chlorophenyl)-2-propyn-1-ol using silica gel column chromatography, emphasizing the scientific rationale behind each step to ensure a robust and reproducible purification process.

Understanding the Analyte: Physicochemical Properties of 1-(2-chlorophenyl)-2-propyn-1-ol

A thorough understanding of the physicochemical properties of the target compound is critical for developing an effective purification strategy. 1-(2-chlorophenyl)-2-propyn-1-ol possesses a hydroxyl group and an alkyne functionality, contributing to its polarity. The presence of the chlorophenyl group adds a degree of lipophilicity. This amphiphilic nature dictates its interaction with both the stationary and mobile phases in chromatography.

Propargyl alcohols, in general, are polar compounds due to the presence of the hydroxyl group and are typically miscible with water and most polar organic solvents.[3][4] The polarity of 1-(2-chlorophenyl)-2-propyn-1-ol will be influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring. It is expected to be a moderately polar compound, soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.[5] This moderate polarity makes it an ideal candidate for normal-phase chromatography using a silica gel stationary phase.[6]

Principle of Separation: Normal-Phase Column Chromatography

This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a less polar mobile phase.[6] The stationary phase, silica gel, is a highly polar adsorbent with surface silanol groups that can form hydrogen bonds with polar analytes.[7] As the mobile phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), flows through the column, the components of the crude mixture partition between the stationary and mobile phases.

Compounds with higher polarity, like 1-(2-chlorophenyl)-2-propyn-1-ol, will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Less polar impurities will interact weakly with the stationary phase and will be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution) or by using a mobile phase of constant composition (isocratic elution), a successful separation of the target compound from impurities can be achieved.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude 1-(2-chlorophenyl)-2-propyn-1-ol. Adjustments to the scale of the chromatography (column size, amount of silica gel, and solvent volumes) will be necessary for different quantities of the crude product.

Part 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8] The ideal solvent system will provide a good separation of the desired product from impurities and result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[9]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • A selection of solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Crude 1-(2-chlorophenyl)-2-propyn-1-ol sample

Procedure:

  • Prepare several small beakers with different mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like DCM.

  • Using a capillary spotter, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent mixtures. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The solvent system that gives an Rf value of ~0.3 for the product spot and good separation from other spots is the optimal mobile phase for column chromatography. For aryl propargyl alcohols, a common starting point is a mixture of hexane and ethyl acetate.

Part 2: Column Chromatography Purification

Materials and Equipment:

  • Glass chromatography column (appropriate size for ~30-50 g of silica gel)

  • Silica gel (230-400 mesh)[7]

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (optimized mobile phase from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram:

Sources

Method

Application Note: Quantitative Analysis of 1-(2-chlorophenyl)-2-propyn-1-ol using Reverse-Phase High-Performance Liquid Chromatography

Abstract This application note presents a detailed, robust, and validated analytical method for the precise quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, a key intermediate in pharmaceutical synthesis. The primary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, a key intermediate in pharmaceutical synthesis. The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable method.[1][2] In addition, a comparative overview of Gas Chromatography (GC) as an alternative analytical strategy is provided. This guide is intended for researchers, scientists, and drug development professionals requiring a comprehensive and scientifically sound protocol for the quality control and quantitative analysis of this compound. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind the chosen experimental parameters.

Introduction to 1-(2-chlorophenyl)-2-propyn-1-ol and the Importance of Quantification

1-(2-chlorophenyl)-2-propyn-1-ol is a propargyl alcohol derivative of significant interest in organic synthesis, particularly as a precursor for various pharmaceutical compounds.[3] The presence of a chiral center, a reactive alkyne group, and a substituted aromatic ring makes it a versatile building block. Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).[2] Monitoring its purity and concentration throughout the manufacturing process is a critical aspect of quality control.

This document provides a comprehensive guide to the analytical methods for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, with a primary focus on a developed and validated RP-HPLC method.

Physicochemical Properties of 1-(2-chlorophenyl)-2-propyn-1-ol

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.[1]

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₉H₇ClO[4]
Molecular Weight166.60 g/mol [4]
AppearanceOff-white to light yellow solidInferred
SolubilitySoluble in methanol, acetonitrile, ethanol; sparingly soluble in waterInferred
UV AbsorbanceExpected to have significant absorbance in the UV region due to the phenyl ringInferred
Boiling Point> 200 °C (estimated)Inferred
pKaThe propargylic alcohol proton is weakly acidic.[3][3]

The presence of the chlorophenyl group suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The compound's polarity and solubility profile indicate good compatibility with reverse-phase chromatography.

Primary Analytical Methodology: Reverse-Phase HPLC with UV Detection

RP-HPLC is the method of choice for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol due to its high resolution, sensitivity, and robustness for non-volatile and thermally stable compounds.[2]

Rationale for Methodological Choices
  • Reverse-Phase Chromatography: This mode was selected due to the non-polar nature of the 1-(2-chlorophenyl)-2-propyn-1-ol molecule, which will interact favorably with a non-polar stationary phase (like C18).[1]

  • C18 Column: A C18 (octadecylsilyl) stationary phase provides excellent retention and separation for a wide range of organic molecules.[5][6]

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase chromatography. A phosphate buffer is included to maintain a consistent pH and ensure reproducible retention times.[5][6]

  • UV Detection: The aromatic ring in the analyte's structure results in strong UV absorbance, allowing for sensitive and specific detection.[1]

Experimental Workflow

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Weigh Analyte dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject hplc HPLC System with C18 Column hplc->inject separate Isocratic Elution inject->separate detect UV Detection at 220 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol by HPLC.

Detailed Protocol: RP-HPLC Method

3.3.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • 1-(2-chlorophenyl)-2-propyn-1-ol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

3.3.2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the 1-(2-chlorophenyl)-2-propyn-1-ol reference standard and dissolve it in the diluent in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3.3. Chromatographic Conditions

ParameterCondition
ColumnC18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase50:50 (v/v) Acetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm
Injection Volume10 µL
Run Time10 minutes

3.3.4. Sample Preparation

Accurately weigh a sufficient amount of the test sample to obtain a theoretical concentration of 1-(2-chlorophenyl)-2-propyn-1-ol within the calibration range (e.g., 50 µg/mL) after dilution with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

3.3.5. System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range working standard. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.

3.3.6. Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of 1-(2-chlorophenyl)-2-propyn-1-ol in the sample solution by interpolating its peak area from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following table summarizes the expected performance data from such a validation.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) -~0.2 µg/mL
Limit of Quantification (LOQ) -~0.6 µg/mL
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved

Alternative Analytical Method: Gas Chromatography (GC)

Gas chromatography is a viable alternative for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, particularly for assessing volatile impurities.[7]

Rationale and Considerations
  • Volatility: The analyte is expected to have sufficient volatility for GC analysis.

  • Thermal Stability: The thermal stability of the compound in the GC inlet and column needs to be confirmed to avoid degradation.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and would be suitable. Mass Spectrometry (MS) can be used for confirmation of identity.[8]

Proposed GC-FID Conditions
ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector FID at 300 °C
Injection Volume 1 µL (split ratio 50:1)
Comparative Analysis: HPLC vs. GC

Method_Comparison center Quantification of 1-(2-chlorophenyl)-2-propyn-1-ol hplc HPLC-UV center->hplc Primary Method gc GC-FID center->gc Alternative Method hplc_adv Advantages: - High precision - Suitable for non-volatile impurities - Robust for routine QC hplc->hplc_adv gc_adv Advantages: - High sensitivity for volatile compounds - Ideal for residual solvent analysis - Can be coupled to MS for identification gc->gc_adv

Sources

Application

Application Note: Sonogashira Coupling of 1-(2-chlorophenyl)-2-propyn-1-ol

Abstract & Strategic Utility This guide details the protocol for utilizing 1-(2-chlorophenyl)-2-propyn-1-ol in Sonogashira cross-coupling reactions. This specific substrate is a high-value "bifunctional linchpin" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for utilizing 1-(2-chlorophenyl)-2-propyn-1-ol in Sonogashira cross-coupling reactions. This specific substrate is a high-value "bifunctional linchpin" in medicinal chemistry. Unlike simple terminal alkynes, it possesses two distinct reactive handles:

  • The Terminal Alkyne: Primed for Sonogashira coupling with aryl halides to build extended carbon scaffolds.[1][2][3]

  • The ortho-Chloro & Hydroxyl Motif: A latent heterocyclization site. Post-coupling, this motif allows for rapid access to 2-substituted benzofurans via intramolecular cyclization, a core pharmacophore in oncology and anti-inflammatory therapeutics.

Key Challenge: The propargylic alcohol moiety is susceptible to base-catalyzed isomerization (Meyer-Schuster rearrangement) or oxidative homocoupling (Glaser coupling). This protocol mitigates these risks through precise catalyst selection and oxygen exclusion.

Mechanistic Insight & Critical Analysis

The Chemoselective Landscape

The success of this reaction relies on exploiting the reactivity difference between the terminal alkyne (sp-C) and the ortho-chloride (sp²-C).

  • Primary Reaction: Pd(0)/Cu(I) catalyzed coupling of the alkyne with an external Aryl Iodide (Ar-I).

  • Inert Site: Under standard mild conditions (Room Temp, Pd(PPh₃)₂Cl₂), the ortho-chloride on the substrate remains intact. It is too sterically hindered and electronically stable to undergo oxidative addition with Pd(0) compared to the external Ar-I.

  • Risk Factor (The "Müller Effect"): Propargylic alcohols can undergo a Coupling-Isomerization Reaction (CIR) .[4] If the reaction temperature is too high or the base too strong, the initial Sonogashira product isomerizes into a chalcone (

    
    -unsaturated ketone) rather than the desired alkyne [1].
    
Reaction Pathway Diagram

The following diagram illustrates the standard catalytic cycle alongside the specific competitive pathways relevant to this substrate.

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Coupled Internal Alkyne RedElim->Product CuI CuI (Pre-cat) PiComplex π-Alkyne Complex (Acidity Increase) CuAcetylide Cu-Acetylide (Nucleophile) PiComplex->CuAcetylide + Base (-HI) CuAcetylide->TransMet Transfer Alkyne Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuAcetylide->Glaser If O2 present Substrate 1-(2-chlorophenyl)-2-propyn-1-ol Substrate->PiComplex + CuI ArI External Aryl Iodide Isom SIDE REACTION: Isomerization to Chalcone (High T / Strong Base) Product->Isom Prolonged Heating

Figure 1: Dual catalytic cycle showing the critical intersection of Cu-activation and Pd-coupling, highlighting specific risks for propargylic alcohols (Glaser/Isomerization).

Optimized Experimental Protocol

Reagent Selection Strategy
ComponentChoiceRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Robust, air-stable precatalyst. The PPh₃ ligands prevent Pd aggregation. Superior to Pd(PPh₃)₄ for aryl iodides due to stability.
Co-Catalyst CuI (2-5 mol%)Essential for activating the terminal alkyne at room temperature. High purity (99.999%) is recommended to avoid trace Fe contaminants.
Base Triethylamine (Et₃N) or Diisopropylamine Mild enough to deprotonate the Cu-π-alkyne complex but prevents base-catalyzed isomerization of the propargylic alcohol [1].
Solvent THF (anhydrous)Provides excellent solubility for the polar hydroxyl group while maintaining an inert environment. DMF is a backup for insoluble substrates.
Substrate Aryl Iodide (1.0 equiv)Iodides are more reactive than bromides, allowing the reaction to proceed at RT, preserving the ortho-Cl on the alkyne partner.
Step-by-Step Procedure

Objective: Couple 1-(2-chlorophenyl)-2-propyn-1-ol (1.2 equiv) with 4-Iodoanisole (1.0 equiv).

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

    • Critical Step: All solvents (THF, Et₃N) must be degassed (sparged with inert gas for 15 mins) prior to use to prevent Glaser homocoupling.

  • Reagent Loading:

    • Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.03 mmol, 6 mg) to the flask.

    • Add 4-Iodoanisole (1.0 mmol, 234 mg).

    • Seal the flask and purge with Argon for 5 minutes (3 cycles of vac/fill).

  • Solvent & Substrate Addition:

    • Add degassed THF (5 mL) and Et₃N (3 mL) via syringe. The solution should turn yellow/brown.

    • Add 1-(2-chlorophenyl)-2-propyn-1-ol (1.2 mmol, 200 mg) dissolved in minimal THF (1 mL) dropwise over 5 minutes.

    • Note: Dropwise addition keeps the concentration of free alkyne low relative to the catalyst, favoring cross-coupling over homocoupling.

  • Reaction:

    • Stir at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. Look for the disappearance of the Aryl Iodide.

    • Visual Cue: Precipitation of ammonium salt (Et₃NH⁺I⁻) typically indicates reaction progress.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with saturated NH₄Cl (2 x 15 mL) to sequester copper species (blue aqueous layer).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will be more polar than the starting aryl iodide due to the hydroxyl group.

Troubleshooting & Optimization Logic

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Start Problem: Low Yield or Impurities CheckTLC Analyze TLC / LC-MS Start->CheckTLC Homo Observation: Symmetrical Dimer (Glaser Product) CheckTLC->Homo New non-polar spot NoRxn Observation: Starting Material Remains CheckTLC->NoRxn Isom Observation: Chalcone Formation (C=O peak in IR) CheckTLC->Isom Unexpected polar spot FixHomo Solution: 1. Degas solvents longer 2. Add alkyne slower (syringe pump) 3. Increase inert gas flow Homo->FixHomo FixNoRxn Solution: 1. Check catalyst quality (Pd black?) 2. Increase Temp to 40°C 3. Switch to DMF (solubility) NoRxn->FixNoRxn FixIsom Solution: 1. LOWER temperature 2. Use weaker base (secondary amine) 3. Reduce reaction time Isom->FixIsom

Figure 2: Decision tree for diagnosing common Sonogashira failures specific to propargylic alcohol substrates.

Downstream Applications: Benzofuran Synthesis

The primary value of using 1-(2-chlorophenyl)-2-propyn-1-ol is the ability to perform a "One-Pot" or sequential synthesis of 2-substituted benzofurans .

Methodology: After the initial Sonogashira coupling (creating the internal alkyne), the ortho-chloro and hydroxyl groups can be cyclized.

  • Pd-Catalyzed Cyclization: Add a bulky phosphine ligand (e.g., XPhos or t-Bu₃P) and a stronger base (Cs₂CO₃) to the crude mixture and heat to 80-100°C. This forces the Pd to insert into the difficult Ar-Cl bond, followed by intramolecular alkoxylation [2].

  • Gold/Acid Catalysis: Alternatively, treating the coupled product with AuCl₃ or simple Brønsted acids can effect cycloisomerization if the phenol is pre-generated or if using a corresponding ether [3].

References

  • Müller, T. J., et al. (2006). "Coupling-isomerization synthesis of chalcones." Chemistry – A European Journal. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Reddy, et al. (2022).[5] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." PMC (NIH). Link

  • Alterman, J. L., & Kraus, G. A. (2022).[6][7] "A Convenient Procedure for Sonogashira Reactions Using Propyne."[6][7] Synthesis. Link

Sources

Method

Application Note: Strategic Derivatization of 1-(2-chlorophenyl)-2-propyn-1-ol Scaffolds

Abstract This guide details the synthetic functionalization of 1-(2-chlorophenyl)-2-propyn-1-ol (Structure 1 ) to generate high-value pharmacophores. The presence of the ortho-chlorophenyl group provides critical steric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic functionalization of 1-(2-chlorophenyl)-2-propyn-1-ol (Structure 1 ) to generate high-value pharmacophores. The presence of the ortho-chlorophenyl group provides critical steric bulk and lipophilicity, making this scaffold an ideal candidate for developing antifungal azoles, kinase inhibitors, and metabolically stable prodrugs. This note covers three distinct derivatization pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Gold-Catalyzed Heterocyclization, and Carbamate Prodrug Synthesis.

Introduction: The "Privileged" Scaffold

The molecule 1-(2-chlorophenyl)-2-propyn-1-ol is more than a simple intermediate; it is a "privileged scaffold" in Diversity-Oriented Synthesis (DOS). Its value stems from three chemical handles:

  • Secondary Alcohol (-OH): A site for pro-drug derivatization (esters/carbamates) or oxidation.

  • Terminal Alkyne (C≡CH): A "click-ready" handle for rapid library generation.

  • 2-Chlorophenyl Ring: A lipophilic anchor that improves membrane permeability and metabolic stability by blocking the ortho position from enzymatic hydroxylation (CYP450).

Strategic Derivatization Map

The following diagram outlines the three core workflows described in this guide.

DerivatizationMap Start 1-(2-chlorophenyl)- 2-propyn-1-ol Path1 Pathway A: CuAAC 'Click' Start->Path1 Azide (R-N3) Cu(I) cat. Path2 Pathway B: Au(I)/Ag(I) Cyclization Start->Path2 1,3-Dicarbonyl AuCl3/AgOTf Path3 Pathway C: Carbamoylation Start->Path3 Isocyanate or CDI/Amine Prod1 1,2,3-Triazoles (Antifungal/Antimicrobial) Path1->Prod1 Prod2 Substituted Furans (Kinase Inhibitors) Path2->Prod2 Prod3 Carbamates (CNS-Active Prodrugs) Path3->Prod3

Figure 1: Strategic derivatization pathways transforming the propargylic alcohol core into bioactive libraries.

Module A: Triazole Synthesis via CuAAC (Antifungal Targeting)

Target Activity: Antifungal (Lanosterol 14α-demethylase inhibition) and Antimicrobial.[1] Mechanism: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a bioisostere for amide bonds and coordinates with heme iron in fungal enzymes.

Protocol 1: Microwave-Assisted Click Chemistry

Standard benchtop methods often suffer from copper oxidation. This protocol uses ascorbate stabilization.

Reagents:

  • Substrate: 1-(2-chlorophenyl)-2-propyn-1-ol (1.0 eq)

  • Reactant: Aryl-azide (1.1 eq) (e.g., benzyl azide for initial screening)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne (1.0 mmol) and the azide (1.1 mmol) in 4 mL of t-BuOH/H₂O mixture in a microwave-safe vial.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (20 mg in 100 µL water). Add CuSO₄ solution (12 mg in 100 µL water) to the reaction vial, followed immediately by the ascorbate. The solution should turn bright yellow/orange (active Cu(I)).

  • Reaction: Seal the vial and irradiate at 80°C for 20 minutes (or stir at RT for 12 hours).

  • Work-up: Dilute with EtOAc (20 mL) and wash with brine (10 mL).

  • Purification: The triazole product often precipitates or can be purified via flash chromatography (Hexane/EtOAc gradient).

Validation Point:

  • NMR: Disappearance of the terminal alkyne proton (~2.5 ppm, doublet) and appearance of the triazole singlet (~7.5–8.5 ppm).

  • Functional Check: The ortho-chloro group should remain intact (verify integration in aromatic region).

Module B: Gold-Catalyzed Cyclization (Scaffold Morphing)

Target Activity: Kinase Inhibition / Anticancer. Mechanism: Gold(I) or Gold(III) activates the alkyne π-system, facilitating nucleophilic attack by the hydroxyl group or an external nucleophile (like a 1,3-dicarbonyl), followed by isomerization to form highly substituted furans.

Protocol 2: Synthesis of Trisubstituted Furans

This reaction creates a heteroaromatic core from the acyclic precursor.

Reagents:

  • Substrate: 1-(2-chlorophenyl)-2-propyn-1-ol (1.0 eq)

  • Nucleophile: Acetylacetone (1.2 eq) (or other 1,3-dicarbonyls)

  • Catalyst: AuCl₃ (5 mol%)

  • Co-catalyst: AgOTf (15 mol%) (Silver triflate acts as a halide scavenger to activate Gold)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a glovebox or under Argon, weigh AuCl₃ and AgOTf into a dried Schlenk tube. Add 2 mL of anhydrous DCE. Stir for 5 mins (formation of cationic gold species).

  • Addition: Add the propargylic alcohol (0.5 mmol) and acetylacetone (0.6 mmol) dissolved in 2 mL DCE.

  • Heating: Heat the mixture to 60°C for 2–4 hours . Monitor by TLC.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove metal residues.

  • Isolation: Concentrate in vacuo. Purify via column chromatography.

Mechanistic Insight: The ortho-chlorophenyl group provides steric bulk that influences the regioselectivity of the cyclization, typically favoring the formation of the furan with the aryl group at the 2-position.

Module C: Carbamate Prodrug Synthesis (ADME Optimization)

Target Activity: CNS Penetration / Metabolic Stability. Mechanism: Converting the free hydroxyl to a carbamate prevents rapid Phase II conjugation (glucuronidation), extending half-life. Carbamates are also more lipophilic, aiding blood-brain barrier (BBB) crossing.

Protocol 3: Isocyanate-Free Carbamoylation

Using CDI (Carbonyldiimidazole) avoids toxic isocyanates and allows for diverse amine inputs.

Reagents:

  • Substrate: 1-(2-chlorophenyl)-2-propyn-1-ol (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Amine: Morpholine or Methylamine (1.5 eq)

  • Base: DBU (0.1 eq) (Catalytic)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: Dissolve the alcohol (1.0 mmol) in dry THF (5 mL). Add CDI (1.2 mmol) and stir at RT for 2 hours.

    • Check: Monitor formation of the imidazole-intermediate by TLC.

  • Amine Addition: Add the secondary amine (e.g., morpholine, 1.5 mmol) and catalytic DBU.

  • Reaction: Stir at 40°C for 6 hours .

  • Work-up: Quench with 1M HCl (to remove imidazole and unreacted amine). Extract with DCM.

  • Result: The resulting carbamate is usually stable and requires minimal purification.

Data Summary & Biological Validation

Expected Analytical Data
Derivative TypeKey IR Signal (cm⁻¹)¹H NMR DiagnosticTarget Assay
Parent Alcohol 3300 (OH broad), 2100 (C≡C)δ 4.5 (CH-OH), δ 2.5 (C≡CH)Baseline
Triazole No 2100 bandδ 8.0 (Triazole-H), No C≡CHMIC (Fungi)
Furan 1600-1500 (C=C arom)δ 6.5 (Furan-H), No OHKinase IC50
Carbamate 1700-1720 (C=O)δ 5.5 (CH-O-CO) (Downfield shift)Plasma Stability
Validation Workflow (DOT Diagram)

The following workflow describes how to validate the biological efficacy of the synthesized derivatives.

Validation Library Synthesized Library (Triazoles, Furans, Carbamates) Screen1 Primary Screen: MIC Assay (Candida albicans) Library->Screen1 Screen2 Metabolic Stability: Liver Microsome Incubation Library->Screen2 Decision Hit Identification (MIC < 4 µg/mL) Screen1->Decision Screen2->Decision Stability Data Lead Lead Optimization (SAR Expansion) Decision->Lead Yes

Figure 2: Screening cascade for identifying lead compounds from the derivatized library.

References
  • Gold-Catalyzed Furan Synthesis: Hosseyni, S., Su, Y., & Shi, X.[2] (2015).[2][3][4] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Organic Letters.

  • Triazole Antifungals: Jordão, A. K., et al. (2009). "Synthesis of 1,2,3-triazole derivatives and in vitro antifungal evaluation on Candida strains." Bioorganic & Medicinal Chemistry.

  • Carbamate Prodrugs: Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Propargylic Activation: Trost, B. M., et al. (2018). "Propargylic alcohols as versatile substrates in gold-catalyzed transformations." Chemical Reviews.

Sources

Application

Application Notes &amp; Protocols: Large-Scale Synthesis Considerations for 1-(2-Chlorophenyl)-2-propyn-1-ol

Introduction: Significance and Applications 1-(2-Chlorophenyl)-2-propyn-1-ol is a key propargylic alcohol derivative that serves as a versatile intermediate in organic synthesis. Propargyl alcohols are organic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Applications

1-(2-Chlorophenyl)-2-propyn-1-ol is a key propargylic alcohol derivative that serves as a versatile intermediate in organic synthesis. Propargyl alcohols are organic compounds containing both an alcohol and an alkyne functional group, a combination that imparts unique reactivity.[1] This structural motif is particularly valuable in the pharmaceutical industry, where it acts as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The presence of the 2-chlorophenyl group provides a site for further functionalization through cross-coupling reactions, while the propargyl moiety can participate in a wide array of transformations, including click chemistry, oxidation, and rearrangement reactions.[3]

This document provides a comprehensive guide for researchers and process chemists on the considerations for the large-scale synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol. It emphasizes a robust and scalable synthetic strategy, detailing the underlying chemical principles, a step-by-step protocol, process safety, and analytical validation.

Recommended Synthetic Strategy: Organometallic Addition to Aldehydes

For the large-scale production of 1-(2-chlorophenyl)-2-propyn-1-ol, the most efficient and industrially viable route is the nucleophilic addition of an acetylide anion to 2-chlorobenzaldehyde.[4] This method is a cornerstone of alcohol synthesis, offering high yields and predictable outcomes.[5][6] The core of this strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with the electrophilic carbonyl carbon of the aldehyde.

The specific pathway detailed here utilizes the in-situ formation of ethynylmagnesium bromide, a Grignard reagent, which then reacts with 2-chlorobenzaldehyde to form the desired secondary alcohol.[5] This approach is favored for its:

  • High Atom Economy: The primary bond-forming step directly constructs the target molecule's carbon skeleton.

  • Accessibility of Starting Materials: 2-chlorobenzaldehyde, acetylene (or a suitable precursor), and Grignard-forming reagents are readily available commercial chemicals.

  • Scalability: Grignard reactions are well-established and widely implemented in industrial settings, with well-understood parameters for process control.[7]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism common to Grignard additions to carbonyl compounds.[4]

  • Nucleophilic Addition: The carbon-magnesium bond in the ethynylmagnesium bromide is highly polarized, making the terminal acetylenic carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride. The magnesium alkoxide intermediate is protonated to yield the final product, 1-(2-chlorophenyl)-2-propyn-1-ol, and water-soluble magnesium salts that can be easily removed during work-up.[8]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Work-up (Protonation) S1 H-C≡C-H + C₂H₅MgBr → H-C≡C-MgBr + C₂H₆ S2 [2-Cl-Ph]-CHO + H-C≡C-MgBr → [Intermediate Alkoxide] S1->S2 Reagent reacts with aldehyde S3 [Intermediate Alkoxide] + H₃O⁺ → 1-(2-chlorophenyl)-2-propyn-1-ol + Mg²⁺ + Br⁻ S2->S3 Quench with acid

Caption: High-level overview of the reaction mechanism.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1.0 mole scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay, and personnel must wear all required Personal Protective Equipment (PPE).[9][10]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )MolesQuantityDensity (g/mL)Notes
Magnesium Turnings7439-95-424.311.1026.7 gN/AActivate before use (e.g., with iodine).
Ethyl Bromide74-96-4108.971.10119.9 g (81.5 mL)1.47
2-Chlorobenzaldehyde89-98-5140.571.00140.6 g (115.2 mL)1.22Ensure >98% purity.
Tetrahydrofuran (THF), Anhydrous109-99-972.11-1.5 L0.889Must be dry (<50 ppm water).
Acetylene Gas74-86-226.04~1.20Bubbled until saturationN/AAlternatively, use a protected alkyne and deprotect in situ.
Saturated NH₄Cl Solution12125-02-953.49-~1.0 L~1.07For reaction quench.
Diethyl Ether or MTBE60-29-774.12-~1.5 L~0.713For extraction.
Anhydrous Sodium Sulfate7757-82-6142.04-As needed2.664For drying organic phase.
Argon or Nitrogen Gas7440-37-139.95--N/AFor maintaining an inert atmosphere.
Equipment Setup
  • A 5 L, 4-necked, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a reflux condenser.

  • The top of the condenser should be fitted with a gas inlet for an inert atmosphere (Argon or Nitrogen) and a bubbler to monitor gas flow.

  • A cooling/heating circulator connected to the reactor jacket for precise temperature control.

  • A gas dispersion tube for bubbling acetylene into the reaction mixture.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the 5 L reactor system, ensuring all glassware is flame-dried and cooled under a stream of nitrogen. Charge the reactor with magnesium turnings (26.7 g).

  • Grignard Reagent Formation: Add 500 mL of anhydrous THF to the reactor. In the dropping funnel, place a solution of ethyl bromide (119.9 g) in 250 mL of anhydrous THF. Add a small portion (~10%) of the ethyl bromide solution to the magnesium. If the reaction does not initiate (indicated by slight warming and bubbling), add a small crystal of iodine or gently warm the reactor. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 60 minutes until most of the magnesium has been consumed.

  • Ethynylmagnesium Bromide Formation: Cool the reactor to 0-5 °C using the circulator. Bubble acetylene gas through the Grignard solution via the gas dispersion tube for 1-2 hours. The reaction is exothermic; monitor the temperature closely and adjust the acetylene flow rate to maintain the temperature below 10 °C. The completion of this step can be inferred by the cessation of ethane evolution.

  • Reaction with Aldehyde: Prepare a solution of 2-chlorobenzaldehyde (140.6 g) in 500 mL of anhydrous THF and charge it to the dropping funnel. Add this solution dropwise to the stirred ethynylmagnesium bromide slurry, maintaining the internal temperature at 0-5 °C. The addition typically takes 1-2 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.[11][12]

  • Quenching: Cool the reactor back down to 0-5 °C. Slowly and carefully add 1 L of saturated aqueous ammonium chloride solution via the dropping funnel. This quench is exothermic; maintain vigorous stirring and control the addition rate to keep the temperature below 15 °C.

  • Work-up and Isolation: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of diethyl ether or MTBE. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: For large-scale operations, the crude oil should be purified by vacuum distillation. For smaller scales or higher purity requirements, purification can be achieved by flash column chromatography on silica gel.[13][14][15]

Process Safety and Handling Considerations

The large-scale synthesis of this compound involves significant hazards that must be properly managed.

  • Flammability and Explosivity: THF and diethyl ether are highly flammable liquids.[16][17] Acetylene can form explosive acetylides, especially with certain metals like copper, and is flammable.[3] All operations must be conducted away from ignition sources in an inert atmosphere.[18]

  • Reactivity Hazards: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. The reaction is exothermic and requires careful temperature control to prevent runaways. The quench step is also highly exothermic.

  • Toxicity and Corrosivity: Propargyl alcohols as a class are toxic by inhalation, ingestion, and skin absorption, and can be corrosive.[3][9][10] 2-Chlorobenzaldehyde is an irritant. Full PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[9][16]

  • Engineering Controls: Use of a jacketed reactor with automated temperature control is essential for managing exotherms. Operations should be conducted in an area with adequate ventilation and explosion-proof equipment.[18] Emergency shower and eyewash stations must be readily accessible.[18]

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed.

Analysis MethodPurposeExpected Results
¹H NMR Structural Confirmation & PurityPeaks corresponding to the aromatic protons, the carbinol proton (CH-OH), and the acetylenic proton (C≡C-H). Integration should match the structure.
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms, including the chlorinated aromatic ring, the carbinol carbon, and the two sp-hybridized alkyne carbons.
FT-IR Functional Group IdentificationCharacteristic absorptions for O-H stretch (~3300 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Cl stretch.
HPLC/GC-MS Purity Assessment & Impurity ProfileA main peak corresponding to the product with purity typically >98%. Mass spectrometry should show the molecular ion peak consistent with the product's molecular weight.
Yield Process EfficiencyExpected isolated yield after purification is typically in the range of 75-90%.

Conclusion

The synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol via the Grignard addition of an acetylide to 2-chlorobenzaldehyde is a robust, scalable, and efficient method. Careful control over reaction parameters, particularly temperature and atmospheric conditions, is critical for both safety and yield. The detailed protocol and considerations provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this synthesis on a larger scale, ensuring a reliable supply of this important chemical intermediate.

References

  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. [Link]

  • Organic Chemistry Portal. (2020). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. [Link]

  • Molequle. (n.d.). Propargyl Alcohol Supplier in Europe. [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • Chemistry LibreTexts. (2019). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PROPARGYL ALCOHOL. [Link]

  • Thermo Fisher Scientific. (2018). Propargyl alcohol - SAFETY DATA SHEET. [Link]

  • Kwantlen Polytechnic University. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II. [Link]

  • Google Patents. (n.d.). DE502004003979D1 - PROCESS FOR PREPARING PROPARGYL ALCOHOL.
  • Sinobio Chemistry. (2024). What Is Propargyl Alcohol?. [Link]

  • Google Patents. (n.d.). US7282614B2 - Method for the production of propargyl alcohol.
  • Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]

  • GalChimia. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • MDPI. (n.d.). Extraction and Purification of Bioactive Compounds. [Link]

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Technical Notes & Optimization

Troubleshooting

safe handling and storage procedures for 1-(2-chlorophenyl)-2-propyn-1-ol

This is a technical support guide designed for researchers and drug development professionals handling 1-(2-chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8). This compound is a critical chiral building block, notably serving...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals handling 1-(2-chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8). This compound is a critical chiral building block, notably serving as a structural analog or intermediate in the synthesis of antiretrovirals like Efavirenz.

CAS: 19115-29-8 | Formula: C₉H₇ClO | Mol.[1] Weight: 166.60 g/mol [2]

PART 1: Critical Safety & Immediate Hazards (The "Red Alert" Protocols)

Q: What is the single most critical hidden hazard of this compound?

A: Formation of Explosive Metal Acetylides. The terminal alkyne moiety (


) is acidic and can react with specific transition metals to form shock-sensitive metal acetylides.
  • The Rule: Never use copper, silver, or brass implements, fittings, or reaction vessels.

  • The Risk: Copper(I) acetylide is highly explosive and can detonate upon drying or friction. Even trace copper in a syringe needle or a brass regulator on a gas line can initiate this if the alcohol vapor contacts it for prolonged periods.

  • Safe Alternatives: Use Stainless Steel (304/316), Hastelloy, glass, or Teflon (PTFE) for all contact surfaces.

Q: Is this compound shock-sensitive or thermally unstable?

A: It possesses significant thermal instability. As a propargylic alcohol, it is prone to polymerization and rearrangement (Meyer-Schuster or Rupe rearrangement) under heat or acidic conditions.

  • Thermodynamics: The decomposition is exothermic. While not as volatile as the parent propargyl alcohol, the aryl ring adds mass but does not eliminate the risk of runaway polymerization if heated >100°C without a solvent.

  • Distillation Warning: Do not attempt to distill this compound at atmospheric pressure. It must be purified via vacuum distillation (<5 mmHg) or column chromatography to keep temperatures below 60°C.

Q: What are the acute toxicity signs I should monitor?

A: Treat as a potent toxicant and irritant. While specific LD50 data for the ortho-chloro isomer is sparse, the class (aryl propargylic alcohols) exhibits:

  • Dermal: High permeability. Can cause systemic toxicity upon skin contact.[3]

  • Inhalation: Vapors are lachrymators (tear-inducing) and respiratory irritants.

  • Mechanism: Metabolic activation can produce reactive enals (via alcohol dehydrogenase), which alkylate DNA/proteins.

PART 2: Storage & Stability Logic

Q: My sample has turned from colorless/pale yellow to dark brown. Is it compromised?

A: Yes, significant degradation has likely occurred.

  • Cause: Oxidation of the alcohol to the ketone (propargyl ketone) or oxidative coupling of the alkyne (Glaser coupling) leads to conjugated, colored impurities.

  • Prevention: Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates the radical polymerization of the alkyne group.

Q: What is the optimal storage configuration?

A: The "Cold-Dark-Inert" Triad. Follow this decision logic for long-term storage:

StorageProtocol cluster_warning Critical Constraints Start Received Sample Check Check Seal Integrity Start->Check Temp Temp Control (2°C to 8°C) Check->Temp Intact Atmos Atmosphere (Argon/N2) Temp->Atmos Container Container Type (Amber Glass) Atmos->Container Warn1 NO Metal Containers Container->Warn1 Warn2 Protect from Light Container->Warn2

Figure 1: Decision logic for maintaining chemical integrity during storage.

Summary of Physical Properties & Storage
PropertySpecification / GuidelineReason for Protocol
Physical State Viscous Liquid or Low-Melting SolidOrtho-substitution disrupts crystal packing compared to para-isomers.
Storage Temp 2°C to 8°C (Refrigerate)Retards polymerization and rearrangement rates.
Atmosphere Argon (Preferred) or NitrogenPrevents oxidative coupling of the alkyne.
Incompatibility Acids, Acid Chlorides, Oxidizers Acids catalyze rearrangement to enones (explosive risk).
Flash Point >90°C (Estimated)Combustible. Store away from ignition sources.[4][5][6]

PART 3: Operational Protocols & Troubleshooting

Q: How do I safely transfer this material for a reaction?

A: Use the "Positive Pressure" Cannula Technique. Avoid pouring. The high viscosity and surface tension make pouring messy and increase vapor exposure.

  • Equip: Use a glass syringe with a long stainless steel needle (ensure NO copper brazing).

  • Inert: Flush the source and receiving vessels with Nitrogen.

  • Transfer: Withdraw the liquid slowly. If the material is solid, gently warm the container to 30°C (water bath) to melt it—never use a heat gun directly on the glass.

Q: I need to perform a Sonogashira coupling. Are there specific precautions?

A: Yes, the "Order of Addition" is vital. In palladium-catalyzed couplings (Sonogashira), the terminal alkyne is activated.

  • Risk: Adding the catalyst to the neat alkyne can cause a rapid exotherm.

  • Protocol: Dissolve the 1-(2-chlorophenyl)-2-propyn-1-ol in the solvent (THF/DMF) before adding the base (Et3N) and catalyst (Pd/Cu).

  • Note: Although Copper(I) iodide is a co-catalyst, it is safe in solution under inert gas. The hazard arises from dry copper metal contact or concentrated residues.

Q: How do I clean up a spill in the fume hood?

A: Do NOT use standard paper towels if the spill is large. Paper towels increase the surface area for evaporation (inhalation hazard) and flammability.

  • Isolate: Turn off all hotplates and stirrers.

  • Absorb: Use a clay-based absorbent (Vermiculite) or a dedicated organic spill pad.

  • Neutralize: There is no simple neutralization. Collect the solid into a hazardous waste bag.

  • Decontaminate: Wash the surface with a dilute soap solution. Avoid bleach (hypochlorite can react with the alkyne to form chlorinated alkynes, which are unstable).

PART 4: Emergency Response Workflow

Q: A user has been exposed. What is the immediate action?

A: Follow the Exposure Response Logic below.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Drench 15 min (Safety Shower) Remove Clothing Skin->ActionSkin ActionEye Irrigate 15 min (Eye Wash) Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing (Oxygen if trained) Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide CAS: 19115-29-8 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response workflow for acute exposure events.

References

  • PubChem. (n.d.).[2] 1-(2-chlorophenyl)prop-2-yn-1-ol (CAS 19115-29-8).[1] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • World Health Organization. (2003). Efavirenz: International Pharmacopoeia. Retrieved February 13, 2026, from [Link](Reference for pharmaceutical context and stability of related alkynyl alcohols).

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol

The following guide serves as a technical support center for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol . It is structured to address specific "tickets" (user issues) and provide proactive troubleshooting for the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol . It is structured to address specific "tickets" (user issues) and provide proactive troubleshooting for the most viable synthetic routes.

Ticket Status: Open Subject: Optimization of Synthetic Routes & Troubleshooting Target Molecule: 1-(2-chlorophenyl)-2-propyn-1-ol (CAS: 10295-38-2) Structure: Secondary benzylic alcohol with a terminal alkyne and an ortho-chloro substituent.

Route Selection: Decision Matrix

Before initiating synthesis, select the protocol that aligns with your purity requirements and facility capabilities.

ParameterRoute A: Grignard Addition Route B: Silyl-Protected (Two-Step) Route C: Carreira Asymmetric Route D: Enzymatic Resolution
Primary Goal Bulk material (Racemic)Safety & Handling (Racemic)High Enantiopurity (>95% ee)Green Chemistry / Resolution
Key Reagent Ethynylmagnesium bromideTrimethylsilylacetylene (TMSA)Zn(OTf)₂, (+)-NME, TMSACandida antarctica Lipase B
Complexity LowMedium (2 steps)HighMedium
Safety Risk High (Pyrophoric Grignard)Low (Stable intermediates)ModerateLow
Yield Potential 80-90%75-85% (overall)85-95%Max 50% (theoretical)

Technical Guides & Troubleshooting

Ticket #101: The "Standard" Grignard Route

User Issue: "I'm seeing low conversion and a lot of unreacted aldehyde when using ethynylmagnesium bromide."

Diagnosis: The ortho-chloro substituent on 2-chlorobenzaldehyde creates steric hindrance and an inductive effect that can destabilize the transition state if the temperature is not strictly controlled. Furthermore, commercial ethynylmagnesium bromide often degrades if not stored properly.

Protocol:

  • Reagent Prep: Use 0.5 M ethynylmagnesium bromide in THF. Note: Do not use old bottles with visible precipitate.

  • Addition: Cool the Grignard solution to 0°C . Add 2-chlorobenzaldehyde (dissolved in dry THF) dropwise.

    • Critical Step: Do not cool to -78°C; the Grignard reagent may precipitate or become sluggish due to the ortho-substitution. 0°C is optimal.

  • Quench: Inverse quench into saturated NH₄Cl to prevent acid-catalyzed dehydration.

Troubleshooting Q&A:

  • Q: The reaction mixture turned into a gel.

    • A: This is a magnesium alkoxide gel. Use a larger volume of THF (0.2 M concentration) or add mechanically robust stirring. Quench with Rochelle's salt (potassium sodium tartrate) solution instead of NH₄Cl to break the emulsion.

  • Q: I see a side product.

    • A: If you see a di-addition product (di(2-chlorophenyl)but-2-yne-1,4-diol), you likely have disproportionation of the Grignard. Ensure you are using a excess (1.2 - 1.5 equiv) of the mono-Grignard reagent.

Ticket #102: The "Safe" Silyl-Protected Route

User Issue: "We cannot handle acetylene gas or large quantities of pyrophoric Grignards. We need a safer alternative."

Solution: Use Trimethylsilylacetylene (TMSA) . The silyl group protects the alkyne proton, preventing side reactions and allowing for easier handling. This is a two-step sequence: Addition followed by Desilylation.

Workflow Visualization:

TMS_Route cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Desilylation A Trimethylsilylacetylene (TMSA) B n-BuLi or EtMgBr (Deprotonation) A->B -78°C to 0°C D Intermediate: TMS-Protected Alcohol B->D + C C 2-Chlorobenzaldehyde E K2CO3 / MeOH (RT, 1h) D->E F Target: 1-(2-chlorophenyl)-2-propyn-1-ol E->F

Caption: Two-step synthesis using TMS-protection to avoid direct acetylene handling.

Protocol:

  • Lithiation: Dissolve TMSA (1.1 equiv) in THF at -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.

  • Addition: Add 2-chlorobenzaldehyde. Warm to RT.

  • Workup: Standard extraction.

  • Deprotection: Dissolve the intermediate in MeOH. Add K₂CO₃ (0.1 equiv). Stir at RT for 1-2 hours. The silyl group cleaves cleanly.

Ticket #103: The "Precision" Asymmetric Route (Carreira Alkynylation)

User Issue: "We need the (R)-enantiomer for a drug candidate. Standard Grignard gives a racemate."

Expert Insight: The Carreira alkynylation using Zn(OTf)₂ and (+)-N-methylephedrine (NME) is the gold standard for this transformation. It allows the generation of the alkynyl zinc species in situ under mild conditions.

Reagents:

  • Zn(OTf)₂ (dried under vacuum at 120°C overnight is critical).

  • (+)-NME (Ligand).

  • Triethylamine (Base).

  • TMS-Acetylene (Alkyne source).[1] Note: Direct acetylene gas is difficult here; use TMSA and deprotect later.

Protocol:

  • Complex Formation: In a flask, combine Zn(OTf)₂ (1.1 equiv) and (+)-NME (1.2 equiv) in toluene. Add Et₃N (1.2 equiv). Stir for 2 hours at RT to form the chiral complex.

  • Alkynylation: Add TMS-acetylene (1.2 equiv). Stir 15 min.

  • Addition: Add 2-chlorobenzaldehyde. Stir at RT or 60°C (depending on kinetics).

  • Result: High yield of the TMS-protected chiral alcohol. Follow with Ticket #102 Step 2 for deprotection.

Troubleshooting Q&A:

  • Q: My enantiomeric excess (ee) is low (<50%).

    • A: Moisture is the enemy here, despite claims of tolerance.[2] Ensure your Zn(OTf)₂ is "fluffy" white, not clumped. Clumped triflate is wet.[3] Also, ensure the ligand is enantiopure.

  • Q: Reaction is stalled.

    • A: The ortho-chloro group adds steric bulk. Heat the reaction to 40°C. If still slow, add 10-20 mol% of a promoter like ZnCl₂ or increase the catalyst loading.

Ticket #104: The "Green" Enzymatic Resolution

User Issue: "We have 50g of racemic material and want to separate the enantiomers without heavy metals."

Solution: Kinetic Resolution using Novozym 435 (CALB) .

Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa, depending on the specific steric fit of the ortho-chloro group).

Protocol:

  • Setup: Dissolve racemic 1-(2-chlorophenyl)-2-propyn-1-ol in diisopropyl ether or hexane .

  • Acyl Donor: Add Vinyl Acetate (3-5 equiv).

  • Catalyst: Add Novozym 435 (10-20 mg/mmol).

  • Incubation: Shake at 30-40°C. Monitor by chiral HPLC.

  • Stop Point: Stop at exactly 50% conversion.

  • Separation: Chromatograph to separate the unreacted alcohol (one enantiomer) from the new acetate ester (opposite enantiomer). Hydrolyze the ester to recover the second enantiomer.

Data Summary & Reference Table

Property / MetricValue / Condition
Molecular Weight 166.60 g/mol
Boiling Point ~115°C at 1 mmHg (approximate)
Storage 2-8°C, Inert Atmosphere (Oxidation sensitive)
Toxicity Irritant. Alkynes can be potential alkylating agents.[1][4][5]
Opt. Rotation Chiral forms available via Route C or D
References
  • Carreira Alkynylation Protocol: Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[3] Organic Letters, 4(15), 2605–2606. Link

  • Enzymatic Resolution: Devendran, S., & Yadav, G. D. (2014). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-Propyn-1-Ol in Nonaqueous Media.[6] BioMed Research International. Link(Note: Protocol adapted for the 2-chloro derivative based on similar steric parameters).

  • Grignard Reactivity: BenchChem. (2025).[2][7] Application Notes: Ethynylmagnesium Bromide in Flow Chemistry. Link

  • TMS-Acetylene Safety: Anand, N. K., & Carreira, E. M. (2001).[3] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society.[8] Link

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(2-chlorophenyl)-2-propyn-1-ol: Essential Safety Protocols

Welcome to your essential guide for the safe handling and disposal of 1-(2-chlorophenyl)-2-propyn-1-ol. In our commitment to fostering a culture of safety and scientific excellence, this document provides a procedural fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of 1-(2-chlorophenyl)-2-propyn-1-ol. In our commitment to fostering a culture of safety and scientific excellence, this document provides a procedural framework built on a deep understanding of chemical reactivity and toxicology. As a novel or specialized reagent, a comprehensive Safety Data Sheet (SDS) for 1-(2-chlorophenyl)-2-propyn-1-ol is not always readily accessible. Therefore, our approach is grounded in a rigorous, first-principles analysis of its constituent functional groups: the highly toxic and reactive propargyl alcohol moiety and the bio-persistent chlorophenyl group. This guide will equip you, our valued research colleagues, with the knowledge to manage this chemical with confidence and precision.

Part 1: Deconstructing the Hazard Profile

To establish a robust safety protocol, we must first understand the causality behind the hazards. The molecular structure of 1-(2-chlorophenyl)-2-propyn-1-ol presents a dual-threat profile that dictates our handling strategy.

  • The Propargyl Alcohol Backbone: The parent compound, propargyl alcohol (2-propyn-1-ol), is a notoriously hazardous substance. It is classified as flammable, highly toxic, and corrosive.[1][2] It is fatal if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye burns.[3][4][5] The terminal alkyne group contributes to its reactivity and toxicological profile. Therefore, all handling procedures must assume a high degree of acute toxicity and corrosivity.

  • The Chlorophenyl Group: Chlorinated aromatic compounds are recognized as significant environmental pollutants, often exhibiting persistence and a potential for bioaccumulation.[6][7] Toxicological profiles of various chlorophenols indicate potential effects on the liver and central nervous system following exposure.[8][9] Dermal contact and inhalation are primary routes of occupational exposure for these types of compounds.[6] The presence of this group necessitates stringent measures to prevent environmental release and minimize long-term exposure risks.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between you and a chemical hazard. It should always be used in conjunction with primary engineering controls.

Primary Control: The Chemical Fume Hood All handling of 1-(2-chlorophenyl)-2-propyn-1-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control to mitigate the severe inhalation hazard posed by this compound's potential vapors or aerosols.[1][10]

Secondary Control: Personal Protective Equipment (PPE) Ensemble The following table summarizes the mandatory PPE required for handling this chemical. Never deviate from this standard.

Body PartRequired PPERationale and Key Specifications
Respiratory NIOSH-Approved Air-Purifying Respirator with Organic Vapor CartridgesGiven the "Fatal if Inhaled" classification of the parent propargyl alcohol, respiratory protection is essential to prevent inhalation of vapors.[2][3] Ensure a proper fit test has been conducted.
Eyes & Face Chemical Safety Goggles and a Full-Face ShieldThe high risk of severe eye burns and corrosion necessitates dual protection.[2][11] Goggles protect from splashes, while the face shield protects the entire face.
Hands Double Gloving: Nitrile (Inner) + Neoprene or Butyl Rubber (Outer)The parent compound can be absorbed through the skin with fatal consequences.[2] Double gloving provides layered protection. The outer glove should be resistant to both alcohols and chlorinated compounds. Always check the manufacturer's glove compatibility chart.
Body Flame-Resistant Lab Coat and a Chemically Resistant ApronA flame-resistant coat addresses the flammability hazard, while the apron provides an additional barrier against corrosive splashes.[2][11] For larger quantities, chemical-resistant coveralls are recommended.
Feet Fully Enclosed, Chemically Resistant ShoesProtects against spills. Leather or other absorbent materials are not suitable.

Part 3: Operational and Disposal Plans

A self-validating protocol is one where safety is integrated into every step. The following workflows provide a clear, repeatable process for handling and disposal.

Experimental Workflow: Safe Handling Protocol

This diagram illustrates the logical flow from preparation to completion of work.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_fume_hood Verify Fume Hood Certification & Airflow prep_ppe Don Full PPE Ensemble (See Table) prep_fume_hood->prep_ppe prep_materials Prepare All Glassware & Absorbent Liners prep_ppe->prep_materials handle_aliquot Aliquot Chemical Using Spark-Proof Tools prep_materials->handle_aliquot handle_reaction Perform Reaction/ Procedure handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware & Work Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Order to Avoid Contamination cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling 1-(2-chlorophenyl)-2-propyn-1-ol.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Cover the work surface inside the hood with disposable absorbent liners.

    • Assemble all necessary glassware, reagents, and spark-proof tools.[5]

    • Don the full PPE ensemble as specified in the table above.

  • Chemical Handling (Inside the Fume Hood):

    • Carefully open the container of 1-(2-chlorophenyl)-2-propyn-1-ol.

    • Perform all transfers, weighings, and dilutions slowly to minimize splashes or aerosol generation.

    • Keep the container sealed when not in use.

  • Post-Handling & Decontamination:

    • Upon completion of the work, securely close all containers.

    • Wipe down the work surface with an appropriate solvent and dispose of the liners as hazardous waste.

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves, goggles, and finally, the respirator.

    • Immediately wash hands and forearms thoroughly with soap and water.

Disposal Plan: A Mandate for Environmental Responsibility

Due to its chlorinated nature and the aquatic toxicity of its parent structure, 1-(2-chlorophenyl)-2-propyn-1-ol and any materials contaminated with it must be disposed of as halogenated organic hazardous waste .[12]

  • Waste Collection: All liquid waste, contaminated solids (e.g., gloves, liners, pipette tips), and rinse solutions must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][10]

  • Prohibition on Drain Disposal: Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system.[5][10] This is critical to prevent environmental contamination.

  • Regulatory Compliance: Disposal must adhere strictly to local, state, and federal hazardous waste regulations.[13] Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice.

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • Ogah, O. O., & Lalah, J. O. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.
  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NIH Bookshelf.
  • Inchem.org. ICSC 0673 - PROPARGYL ALCOHOL.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • PubMed. [An outline of chloro-organic compound toxicology].
  • SAFETY DATA SHEET. (2010, June 3).
  • New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.
  • PubMed. Comparative toxicology of chlorinated compounds on mammalian species.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemDmart. Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubChem. GHS Classification (Rev.11, 2025) Summary.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Tokyo Chemical Industry Co., Ltd. (JP). 2-Propyn-1-ol.
  • Merck. 2-Propyn-1-ol CAS 107-19-7.
  • Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.

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